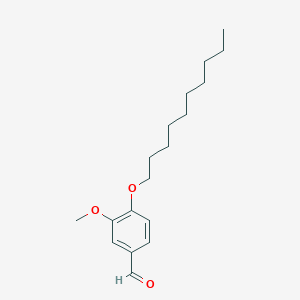

4-(Decyloxy)-M-anisaldehyde

Description

Contextualization within Anisaldehyde Derivatives Studies

4-(Decyloxy)-m-anisaldehyde is a derivative of anisaldehyde, a group of methoxy-substituted benzaldehydes. Anisaldehydes are fundamental building blocks in organic chemistry, valued for their reactivity and utility as precursors. wisdomlib.orgfiveable.me Specifically, this compound is a derivative of 3-methoxybenzaldehyde (B106831) (m-anisaldehyde). vulcanchem.comnih.gov

Anisaldehyde derivatives are widely employed in the synthesis of more complex molecules. wisdomlib.org They participate in condensation reactions, such as the aldol (B89426) condensation, to form chalcones and other α,β-unsaturated ketone derivatives. vulcanchem.comusm.my They are also used to create Schiff bases, which are compounds containing a carbon-nitrogen double bond, by reacting with primary amines. cabidigitallibrary.org These synthetic routes are significant in medicinal chemistry and materials science, as the resulting products often exhibit notable biological or physical properties. cabidigitallibrary.orgnih.gov For instance, anisaldehyde derivatives containing additional nitrogen and oxygen atoms have been investigated for their potential antibacterial, antifungal, and antitumor activities. cabidigitallibrary.org

Significance of Decyloxy Substitution in Aromatic Aldehydes

The substitution of a decyloxy group onto an aromatic aldehyde framework has a profound impact on the molecule's physicochemical properties. The most notable effect of the long, ten-carbon alkyl chain is a significant increase in the molecule's hydrophobicity, or non-polarity. vulcanchem.com This structural feature enhances the compound's solubility in non-polar organic solvents such as toluene (B28343) and chloroform (B151607).

This modification is particularly strategic in the field of materials science. For example, in the synthesis of liquid crystals, long alkyl or alkoxy chains are often incorporated into molecules to influence their ability to form ordered, fluid phases (mesophases). The decyloxy chain can also affect the thermal properties of a compound, often leading to lower melting points compared to analogs with shorter alkoxy chains like methoxy (B1213986) or ethoxy groups.

Overview of Research Trajectories for Alkoxy-Substituted Benzaldehydes

The study of alkoxy-substituted benzaldehydes is a broad and active area of chemical research, driven by their versatility as synthetic intermediates. wisdomlib.orgnih.gov These compounds serve as foundational starting materials for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.me

A primary research trajectory involves their use in carbon-carbon bond-forming reactions. Alkoxy-substituted benzaldehydes are common electrophiles in reactions like the aldol condensation, Knoevenagel condensation, and reactions with organometallic reagents (e.g., Grignard reagents). usm.mynumberanalytics.com The resulting products are key intermediates for a multitude of larger, functional molecules. The stereochemical outcome of such reactions, particularly aldol additions, can be influenced by the presence of alkoxy groups, which can participate in chelation to control the stereoselectivity of the reaction. msu.edu

Another significant area of research is the exploration of the biological activities of molecules derived from these aldehydes. The introduction of alkoxy groups can modulate the pharmacological profile of a compound. Studies have explored derivatives of alkoxy-benzaldehydes for a range of bio-activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. usm.mycabidigitallibrary.orgnih.gov For example, research has shown that the length of an alkoxy chain can influence the cytotoxicity of certain compounds against cancer cell lines. rsc.org

Finally, the unique electronic and physical properties imparted by alkoxy substituents make these benzaldehydes and their derivatives valuable in materials science. Their use in the synthesis of liquid crystals, polymers, and chromophores for optical applications is an ongoing field of study. researchgate.net The ability of alkoxy groups to enhance solubility and modify electronic properties is critical for designing materials with specific functions.

Table 2: Comparison of Related Anisaldehyde Compounds

| Compound Name | Structure | Key Research Application(s) | Source(s) |

|---|---|---|---|

| p-Anisaldehyde | 4-Methoxybenzaldehyde (B44291) | Synthesis of Schiff bases, chalcones; flavoring agent. | usm.mycabidigitallibrary.orgnih.gov |

| m-Anisaldehyde | 3-Methoxybenzaldehyde | Intermediate for pharmaceuticals and dyes. | nih.govgoogle.com |

| Vanillin (B372448) | 4-Hydroxy-3-methoxybenzaldehyde | Flavoring agent; precursor for pharmaceuticals like trimethoprim. | google.com |

| 4-Decyloxybenzaldehyde (B1329837) | 4-(Decyloxy)benzaldehyde | Intermediate for liquid crystals and pharmaceuticals. | |

| This compound | 4-(Decyloxy)-3-methoxybenzaldehyde | Intermediate for functional materials due to hydrophobicity. | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

93206-93-0 |

|---|---|

Molecular Formula |

C18H28O3 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

4-decoxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-2/h11-12,14-15H,3-10,13H2,1-2H3 |

InChI Key |

DFLRQQOMLLBRKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Alkoxylation of Benzaldehyde (B42025) Scaffolds

The introduction of an alkoxy group, such as the decyloxy group in 4-(decyloxy)-m-anisaldehyde, onto a benzaldehyde framework is a key synthetic step. This transformation is typically achieved through the alkylation of a precursor containing a hydroxyl group.

Williamson Ether Synthesis Approaches for Aryl Alkyl Ethers

The Williamson ether synthesis is a widely used and effective method for preparing ethers, including aryl alkyl ethers like this compound. tcichemicals.com This S(_N)2 reaction involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. tcichemicals.commasterorganicchemistry.com

In the context of synthesizing this compound, the starting material is typically 3-methoxy-4-hydroxybenzaldehyde (vanillin). The phenolic hydroxyl group of vanillin (B372448) is first deprotonated by a base to form a phenoxide ion. This is a crucial step as phenoxides are better nucleophiles than the corresponding phenols. sciencemadness.org Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). sciencemadness.orgvulcanchem.com

Once the phenoxide is formed, it reacts with an alkyl halide, in this case, a decyl halide such as decyl bromide. The reaction is often carried out in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). sciencemadness.orgvulcanchem.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate, especially in biphasic systems. google.comresearchgate.net

A general reaction scheme is as follows: 3-methoxy-4-hydroxybenzaldehyde + C₁₀H₂₁Br → (in the presence of a base) this compound + HBr vulcanchem.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of Alkoxybenzaldehydes

| Starting Material | Alkylating Agent | Base | Solvent | Catalyst | Product | Reference |

| 3-methoxy-4-hydroxybenzaldehyde | Decyl bromide | K₂CO₃ | Acetone | - | This compound | vulcanchem.com |

| Vanillin | Benzyl (B1604629) chloride | Sodium salt of vanillin | Toluene (B28343) | TBAB | 4-Benzyloxy vanillin | researchgate.net |

| 4,5-dihydroxy-3-methoxybenzaldehyde | Dihalomethane | - | Water/Organic | Phase transfer catalyst | 3-methoxy-4,5-methylenedioxybenzaldehyde | google.com |

Alternative Alkylation Protocols for Aromatic Hydroxyl Groups

While the Williamson ether synthesis is a primary method, other protocols for the alkylation of aromatic hydroxyl groups exist. These can be particularly useful when the standard Williamson conditions are not optimal.

One alternative involves the use of different alkylating agents. For instance, instead of alkyl halides, dialkyl sulfates like dimethyl sulfate (B86663) can be used for methylation. sciencemadness.org Although less common for introducing long alkyl chains like decyl groups, this highlights the versatility of the alkylating agent.

Another approach is the use of phase-transfer catalysis (PTC) under solid-liquid conditions. researchgate.net This method can offer advantages such as milder reaction conditions and improved selectivity. For example, the reaction of the solid sodium salt of vanillin with benzyl chloride in toluene at 90°C, catalyzed by TBAB, yields 4-benzyloxy vanillin with 100% selectivity. researchgate.net This approach could potentially be adapted for the synthesis of this compound.

Alkoxymercuration-demercuration of an alkene in the presence of an alcohol provides another route to ethers. libretexts.org This method follows Markovnikov's rule for the addition of the alcohol across the double bond of the alkene. libretexts.org While this is a powerful method for ether synthesis, its application to the direct synthesis of this compound from a vanillin precursor is less direct than the Williamson ether synthesis.

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve reactions at the carbonyl carbon.

Condensation Reactions for Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netscience.gov This reaction is a cornerstone of coordination chemistry and is used to synthesize ligands for metal complexes.

The synthesis of a Schiff base from this compound would involve its reaction with a primary amine (R-NH₂) in a suitable solvent, often with acid or base catalysis. For example, the condensation of 4-methoxybenzaldehyde (B44291) with o-aminobenzoic acid in ethanol (B145695) yields the corresponding Schiff base. Similarly, vanillin reacts with various aromatic amines in ethanol to form Schiff bases. researchgate.net

Table 2: Examples of Schiff Base Synthesis from Benzaldehyde Derivatives

| Aldehyde | Amine | Solvent | Product | Reference |

| 4-methoxybenzaldehyde | o-aminobenzoic acid | Ethanol | Schiff base ligand | |

| 4-hydroxy-3-methoxybenzaldehyde | Aromatic amines | Ethanol | Schiff bases | researchgate.net |

| 3,4-bis(alkyloxy)benzaldehydes | 4-aryl substituted thiosemicarbazide (B42300) | Ethanol | Thiosemicarbazones | juniv.edu |

Aldol (B89426) Condensation for Conjugated Systems

The aldehyde group of this compound can participate in aldol condensation reactions. sigmaaldrich.com This reaction, typically base-catalyzed, involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to form a conjugated enone. sigmaaldrich.comiitk.ac.in

For instance, p-anisaldehyde (4-methoxybenzaldehyde) undergoes a base-catalyzed aldol condensation with acetone to produce 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.com A similar reaction with this compound would lead to the formation of an α,β-unsaturated ketone derivative, extending the conjugated system of the molecule. vulcanchem.com

The general mechanism involves the formation of an enolate from the ketone (e.g., acetone) by a base like potassium hydroxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product can then undergo dehydration to yield the final conjugated system.

Derivatization for Thiosemicarbazone Synthesis

A specific and important class of Schiff bases are thiosemicarbazones, which are formed by the condensation of an aldehyde or ketone with a thiosemicarbazide. dergipark.org.tr These compounds are of significant interest due to their coordination chemistry and biological activities. mdpi.comrdd.edu.iq

The synthesis of a thiosemicarbazone from this compound would involve its reaction with a thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. For example, 3,4-bis(alkyloxy)benzaldehydes react with 4-aryl substituted thiosemicarbazides in ethanol with a trace amount of concentrated hydrochloric acid to form the corresponding thiosemicarbazones. juniv.edu Similarly, 3-bromo-4-hydroxy-5-methoxybenzaldehyde reacts with 4-(4-bromophenyl)-thiosemicarbazide in methanol (B129727) with a few drops of glacial acetic acid as a catalyst. mdpi.com

Synthesis of Polymeric Systems Incorporating this compound Moieties

The aldehyde functionality of this compound serves as a versatile reactive site for the synthesis of novel polymeric materials. Its incorporation into polymer backbones, particularly conjugated systems, is a key strategy for tuning the optoelectronic and physical properties of the resulting materials.

The synthesis of conjugated polymers often leverages condensation reactions where the aldehyde group of a benzaldehyde derivative, such as this compound, reacts with a suitable comonomer to form a π-conjugated backbone. vulcanchem.com One prominent metal-free method is the base-catalyzed aldol condensation. researchgate.net

In this approach, an aromatic aldehyde is reacted with a molecule containing acidic methyl protons, such as a dimethylpyrimidine derivative. researchgate.netresearchgate.net The base deprotonates the methyl group, creating a resonance-stabilized carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net Dehydration of the resulting aldol adduct yields a vinyl linkage, extending the conjugated system. When a dialdehyde (B1249045) is used with a monomer containing two acidic methyl groups, this reaction proceeds as a step-growth polymerization, forming a conjugated polymer. researchgate.net

A series of novel conjugated polymers have been synthesized by reacting various aromatic dialdehydes with 2-decyloxy-4,6-dimethylpyrimidine. researchgate.net The presence of the long decyloxy chain in such monomers is crucial for ensuring the solubility of the final polymers in common organic solvents like chloroform (B151607) and THF, which is essential for their characterization and processing. researchgate.net The polymerization is typically carried out in a solvent like THF using a strong base such as potassium tert-butoxide. researchgate.net This synthetic strategy avoids the use of transition-metal catalysts, offering a pathway to more sustainable polymer chemistry. researchgate.net

The architecture of conjugated polymers is fundamental to their function in optoelectronic devices. ill.eu These materials are solution-processed semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ill.euraco.cat The incorporation of moieties derived from this compound influences the polymer's properties in several key ways.

The electronic properties are primarily determined by the conjugated backbone. numberanalytics.com The alternating single and double bonds lead to the delocalization of π-electrons, creating semiconducting materials with a defined energy band gap. mdpi.commdpi.com By carefully selecting the comonomers to react with the aldehyde, the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned. mdpi.com For instance, polymers synthesized via aldol condensation of a decyloxy-substituted pyrimidine (B1678525) and various aromatic dialdehydes exhibit distinct absorption maxima and photoluminescence, properties essential for their use in PLEDs and OPVs. researchgate.net The favorable HOMO and LUMO energy levels are critical for efficient charge injection and transport in these devices. researchgate.net

Table 1: Molecular Weights and Optoelectronic Properties of Polymers Synthesized via Aldol Condensation Data derived from polymers synthesized using 2-decyloxy-4,6-dimethylpyrimidine and various aromatic dialdehydes, illustrating the properties achievable with decyloxy-substituted monomers.

Source: Adapted from research on pyrimidine-based conjugated polymers. researchgate.net

Design and Synthesis of Conjugated Polymers via Aldehyde Reactivity

Synthetic Routes to Porphyrin Derivatives from Alkoxybenzaldehydes

Alkoxy-substituted benzaldehydes are key precursors in the synthesis of meso-tetrasubstituted porphyrins, a class of compounds with significant applications in materials science. researchgate.nethbni.ac.in The general and most common approach involves the acid-catalyzed condensation of a substituted benzaldehyde with pyrrole (B145914). researchgate.netnih.gov

One of the most widely used procedures is the Adler-Longo method, which involves refluxing the aldehyde and pyrrole in propionic acid open to the air. chemijournal.comacs.org This one-pot synthesis yields the corresponding 5,10,15,20-tetraphenylporphyrin derivative. chemijournal.com Specifically, tetrakis(4-decyloxyphenyl)porphyrin (TODPP) has been synthesized using this method from 4-decyloxybenzaldehyde (B1329837) and pyrrole. tu.ac.th While effective, this method often results in relatively low yields (around 20%) and requires high temperatures. chemijournal.comacs.org

To improve yields and employ milder, more environmentally friendly conditions, alternative methods have been developed. The Lindsey synthesis involves a two-step process: first, the condensation of the aldehyde and pyrrole in a halogenated solvent like dichloromethane (B109758) (DCM) at room temperature using an acid catalyst (e.g., trifluoroacetic acid or BF₃·O(C₂H₅)₂), followed by oxidation of the resulting porphyrinogen (B1241876) intermediate with an oxidizing agent like p-chloranil or DDQ. chemijournal.commdpi.com

More recently, mechanochemical synthesis has emerged as a "green" alternative that eliminates the need for large volumes of organic solvents. nih.govnih.gov This solvent-free technique involves grinding the aldehyde and pyrrole with an acid catalyst. nih.govchemijournal.com The resulting porphyrinogen precursor is then oxidized, either in a separate step in solution or via a second mechanochemical grinding step with an oxidizing agent, to produce the final porphyrin. nih.govnih.gov This approach has proven suitable for a variety of meso-tetrasubstituted porphyrins and yields are often comparable to traditional solution-based methods. nih.gov

Table 2: Summary of Porphyrin Synthesis Methods from Alkoxybenzaldehydes

Table 3: List of Mentioned Chemical Compounds

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, specific functional groups and structural features can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-(decyloxy)-3-methoxybenzaldehyde displays characteristic absorption bands that confirm the presence of its key structural components: the aldehyde, the aromatic ring, the ether linkages, and the long aliphatic decyl chain. researchgate.netuctm.edu

Key vibrational bands observed in the FT-IR spectrum are assigned as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2920 and ~2850 | C-H Symmetric & Asymmetric Stretching | Decyl (-C₁₀H₂₁) and Methoxy (B1213986) (-OCH₃) groups |

| ~1680 | C=O Stretching | Aldehyde (-CHO) group vulcanchem.com |

| ~1585 and ~1510 | C=C Stretching | Aromatic Ring |

| ~1260 and ~1030 | C-O-C Asymmetric & Symmetric Stretching | Aryl-alkyl ether and Aryl-methyl ether |

The strong carbonyl (C=O) stretch around 1680 cm⁻¹ is a clear indicator of the aldehyde group. vulcanchem.com The peaks in the 1260-1030 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching of the C-O ether bonds of both the decyloxy and methoxy groups. uctm.edu Aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ range, while the multiple bands just below 3000 cm⁻¹ are definitive evidence of the C-H bonds within the long aliphatic chain. ias.ac.in

Raman spectroscopy serves as a valuable complementary technique to FT-IR, providing information on molecular vibrations. While specific Raman spectra for 4-(decyloxy)-3-methoxybenzaldehyde are not extensively detailed in foundational literature, the expected spectrum would feature prominent signals corresponding to the aromatic ring system. Aromatic structures often produce strong, sharp signals in Raman spectra due to the polarizability of the π-electron system. mdpi.com Key expected signals would include the aromatic ring "breathing" modes and C-H bending vibrations, which would complement the data obtained from FT-IR analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, a complete map of the carbon and proton framework can be assembled.

The ¹H NMR spectrum of 4-(decyloxy)-3-methoxybenzaldehyde provides a precise count and electronic environment for every proton in the molecule. researchgate.net The signals are highly characteristic, allowing for full structural assignment.

The expected chemical shifts (δ) in the ¹H NMR spectrum, recorded in a solvent like CDCl₃, are detailed below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.82 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.42 | Doublet of doublets (dd) | 1H | Aromatic proton (H-6) |

| ~7.40 | Doublet (d) | 1H | Aromatic proton (H-2) |

| ~6.95 | Doublet (d) | 1H | Aromatic proton (H-5) |

| ~4.06 | Triplet (t) | 2H | Methylene protons adjacent to ether oxygen (-OCH₂-) |

| ~3.94 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

| ~1.85 | Multiplet (m) | 2H | Methylene protons (-OCH₂CH ₂-) |

| ~1.47 - 1.26 | Multiplet (m) | 12H | Methylene protons of the decyl chain (-(CH₂)₆-) |

| ~0.88 | Triplet (t) | 3H | Terminal methyl protons (-CH₃) |

The distinct downfield singlet at approximately 9.82 ppm is the unmistakable signal for the aldehyde proton. vulcanchem.com The aromatic region between 7.42 and 6.95 ppm shows a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The triplet at ~4.06 ppm corresponds to the two protons on the carbon of the decyl group directly attached to the aromatic ring via an ether linkage, while the sharp singlet at ~3.94 ppm represents the three protons of the methoxy group. The remaining upfield signals correspond to the protons of the long decyl chain. ias.ac.in

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. researchgate.net This technique is essential for confirming the carbon backbone of the compound.

The assigned chemical shifts (δ) in the broadband proton-decoupled ¹³C NMR spectrum are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Carbonyl carbon (C =O) |

| ~154.5 | Aromatic carbon (C -4, attached to -OC₁₀H₂₁) |

| ~150.0 | Aromatic carbon (C -3, attached to -OCH₃) |

| ~130.0 | Aromatic carbon (C -1, attached to -CHO) |

| ~126.5 | Aromatic carbon (C H-6) |

| ~112.0 | Aromatic carbon (C H-5) |

| ~109.5 | Aromatic carbon (C H-2) |

| ~69.0 | Methylene carbon adjacent to ether oxygen (-O CH₂-) |

| ~56.0 | Methoxy carbon (-OC H₃) |

| ~31.9 - 22.7 | Decyl chain carbons (-(C H₂)₈-) |

| ~14.1 | Terminal methyl carbon (-C H₃) |

The aldehyde carbon appears furthest downfield at ~191.0 ppm. The aromatic carbons are found between ~154.5 and ~109.5 ppm, with the oxygen-substituted carbons appearing at lower field. The signals for the ten distinct carbons of the decyloxy chain are located in the upfield region from ~69.0 to 14.1 ppm. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For 4-(decyloxy)-3-methoxybenzaldehyde, with a molecular formula of C₁₈H₂₈O₃, the exact monoisotopic mass is 292.2038 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision.

Analysis by techniques such as electrospray ionization (ESI) reveals the molecular ion peak, often as an adduct with a proton or sodium ion. rsc.orguni.lu

Predicted m/z values for common adducts are:

| Adduct | Predicted m/z |

| [M+H]⁺ | 293.2111 |

| [M+Na]⁺ | 315.1931 |

| [M+K]⁺ | 331.1670 |

| [M-H]⁻ | 291.1966 |

Data sourced from predicted values for C₁₈H₂₈O₃. uni.lu

The fragmentation pattern typically involves the cleavage of the weakest bonds. Common fragmentation would include the loss of the decyl chain via cleavage of the ether bond and subsequent fragmentations of the remaining benzaldehyde (B42025) structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. tandfonline.com For 4-(Decyloxy)-3-methoxybenzaldehyde (C₁₈H₂₈O₃), the monoisotopic mass has been determined to be 292.203845 g/mol . epa.gov This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

HRMS data can be obtained using techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. researchgate.netugr.es The high accuracy of HRMS is essential for the structural confirmation of synthesized organic molecules. nih.govacs.org Predicted collision cross-section (CCS) values, which provide information about the ion's shape, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Below is a table summarizing the predicted collision cross-section values for various adducts of 4-(Decyloxy)-3-methoxybenzaldehyde.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 293.21114 | 172.6 |

| [M+Na]⁺ | 315.19308 | 178.1 |

| [M-H]⁻ | 291.19658 | 175.1 |

| [M+NH₄]⁺ | 310.23768 | 188.5 |

| [M+K]⁺ | 331.16702 | 175.0 |

| [M+H-H₂O]⁺ | 275.20112 | 165.1 |

| [M]⁺ | 292.20331 | 180.2 |

| [M]⁻ | 292.20441 | 180.2 |

Table of predicted collision cross section data for 4-(Decyloxy)-3-methoxybenzaldehyde. Data sourced from PubChemLite. uni.lu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. rsc.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 4-(Decyloxy)-3-methoxybenzaldehyde, these transitions are typically π-π* transitions. researchgate.netresearchgate.net

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information about the luminescent properties of a compound. tu.ac.th The fluorescence characteristics of a molecule are closely related to its electronic structure and the nature of its excited states. whiterose.ac.uk

While specific fluorescence data for 4-(Decyloxy)-3-methoxybenzaldehyde is not detailed in the provided search results, the luminescent properties of related compounds have been investigated. For example, terbium(III) complexes with esters derived from similar benzaldehyde structures have been studied for their luminescence. lookchem.com Also, polymers incorporating 3,4-bis(4-(decyloxy)-3-methoxybenzyloxy)thiophene units have been designed as fluorescent materials. ias.ac.in The presence of the extended decyloxy chain and the methoxy and aldehyde groups on the benzene ring will influence the fluorescence quantum yield and emission wavelength of 4-(Decyloxy)-3-methoxybenzaldehyde.

Thermal Analysis Techniques for Phase Behavior and Stability

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net It is widely used to determine parameters such as melting point, glass transition temperature, and to study phase behavior. researchgate.netmdpi.com

The thermal properties of 4-(Decyloxy)-3-methoxybenzaldehyde have been investigated using DSC. researchgate.net In one study, the compound was synthesized and its thermal behavior was analyzed, which revealed that it does not exhibit liquid crystalline properties. researchgate.net The stability and range of mesophases in related compounds have been shown to increase with the length of the alkoxy chain. researchgate.net DSC is a crucial tool for characterizing the thermal stability of new materials, with the thermal decomposition temperature being a key parameter. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition characteristics of materials by measuring the change in mass as a function of temperature. For vanillin (B372448) derivatives, which form the core structure of 4-(decyloxy)-3-methoxybenzaldehyde, thermal stability is a key property.

TGA studies on related vanillin-based polymers demonstrate high thermal stability. For instance, bio-based poly(ether benzoxazole) derived from vanillin shows no significant weight loss before 400°C. nii.ac.jp Similarly, vanillin-based photopolymers exhibit a temperature for 10% weight loss (Tdec.-10%) in the range of 308–346 °C. mdpi.com This high thermal stability is often attributed to the highly cross-linked structures that can form in polymers derived from vanillin's functional groups. researchgate.net For 4-(decyloxy)-3-methoxybenzaldehyde, the TGA would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass, providing insight into its stability under thermal stress. The long decyloxy chain may influence the initial decomposition steps compared to its polymer counterparts.

Table 1: Thermal Decomposition Data for Related Vanillin-Based Polymers

| Polymer Type | Decomposition Onset (°C) | Temperature of 10% Weight Loss (Tdec.-10%) (°C) | Char Yield (%) |

|---|---|---|---|

| Poly(ether benzoxazole) | > 400 | Not specified | High |

| Vanillin-based Photopolymers | Not specified | 308 - 346 | Not specified |

Diffraction Techniques for Solid-State Structure

X-ray Powder Diffraction (XRPD) for Polymorphism Studies

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique for characterizing the crystalline structure of solid materials. It is particularly vital for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties.

While specific XRPD studies focused solely on the polymorphism of 4-(decyloxy)-3-methoxybenzaldehyde are not widely documented, the methodology is well-established for related compounds. For example, the crystal structures of other benzaldehyde derivatives, such as 4-methoxy-3-nitrobenzaldehyde, have been fully characterized using variable temperature powder X-ray diffraction to investigate their polymorphic forms. researchgate.net

The process for analyzing a new compound like 4-(decyloxy)-3-methoxybenzaldehyde would involve:

Data Collection: An XRPD pattern is collected from a powdered sample. The pattern consists of a series of peaks with specific positions (2θ angles) and intensities.

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to databases to identify known phases or to distinguish between different polymorphs of the same compound. ucmerced.edu

Structure Solution: For a new crystalline form, the unit cell dimensions and space group can be determined from the peak positions. Advanced methods can even solve the entire crystal structure from high-quality powder data. researchgate.netacs.org

Studies on phenoxybenzaldehyde derivatives have successfully used laboratory XRPD data to determine their crystal structures, revealing the complex supramolecular frameworks assembled through various intermolecular interactions. researchgate.net A similar approach would be instrumental in identifying and characterizing any potential polymorphs of 4-(decyloxy)-3-methoxybenzaldehyde, which is crucial for understanding its solid-state properties.

Microscopic Techniques for Material Morphology

Optical Polarizing Microscopy (POM) for Mesophase Texture

Optical Polarizing Microscopy (POM) is an essential technique for identifying liquid crystalline phases (mesophases) and characterizing their unique textures. nasa.gov Liquid crystals are states of matter intermediate between the conventional liquid and solid crystalline states. Although some research indicates that 4-(decyloxy)-3-methoxybenzaldehyde itself does not exhibit liquid crystalline behavior, many closely related vanillin derivatives do, and POM is the primary tool for their investigation.

When a liquid crystalline material is observed between crossed polarizers, it produces characteristic patterns, or textures, that are indicative of the specific mesophase type (e.g., nematic, smectic, or columnar).

Nematic Phase: Often displays a "threaded" texture, with dark lines (disclinations) moving through the bright field of view.

Smectic Phase: Can show "focal-conic" fan-like textures or homeotropic textures where the field of view appears dark.

Columnar Phase: May exhibit dendritic growth or spherulite-like textures. nih.gov

For example, a homologous series of azo esters derived from vanillin was found to be entirely nematogenic, showing threaded and droplet-like textures under POM. In other vanillin-derived flavylium (B80283) salts, POM has identified grainy textures, Maltese cross patterns, and dendritic growth, corresponding to various columnar and smectic phases. nih.gov The observation of such textures upon heating and cooling a sample in a hot stage is the definitive method for identifying and characterizing thermotropic liquid crystalline behavior.

Field Emission Scanning Electron Microscopy (FESEM) for Thin Film Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials at the nanoscale. ijpbs.com It is particularly useful for characterizing the structure of thin films, which is essential for applications in electronics and materials science. ukm.my

Surface Topography: Revealing features like grain size, shape, and distribution across the film.

Film Uniformity: Assessing whether the film is smooth, continuous, and free of defects such as pinholes or cracks. researchgate.net

Nanostructure: Visualizing nanoscale features like nanoparticles, nanosheets, or nanoflowers that may be present in the film's structure. researchgate.net

For instance, FESEM has been used to study the surface of cadmium sulfide (B99878) (CdS) thin films, showing that they are composed of uniformly distributed, spherically diffused grains. researchgate.net In another study, FESEM revealed that as-deposited thin films consisted of tightly packed nanoparticles, creating a uniform, pinhole-free morphology. The high resolution of FESEM, often down to a nanometer, makes it an indispensable tool for understanding how processing conditions affect the final morphology of a thin film, which in turn governs its physical and chemical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This procedure is essential for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity.

For 4-(decyloxy)-3-methoxybenzaldehyde, the molecular formula is C₁₈H₂₈O₃. epa.gov Based on this formula, the expected elemental composition can be calculated. These theoretical values are then compared against the experimental values obtained from the analysis. Research on the synthesis of new π-conjugated polymers reported the elemental analysis for the intermediate compound, 4-decyloxy-3-methoxybenzaldehyde. The results showed a very close agreement between the calculated and experimentally found values, confirming the successful synthesis and purity of the compound. ias.ac.in

Table 2: Elemental Analysis Data for 4-(Decyloxy)-M-anisaldehyde (C₁₈H₂₈O₃)

| Element | Calculated (%) | Found (%) ias.ac.in |

|---|---|---|

| Carbon (C) | 73.93 | 73.90 |

This close correlation between the calculated and found percentages provides strong evidence for the compound's compositional integrity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in building a molecular-level understanding of 4-(Decyloxy)-M-anisaldehyde. These methods solve complex equations to model the distribution of electrons and predict a wide range of chemical and physical properties. By employing these techniques, researchers can elucidate the molecule's geometry, orbital energies, and potential for chemical interaction, providing a foundational framework for understanding its behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the most stable molecular structure, analyze frontier molecular orbitals, map electrostatic potential, and probe the nature of chemical bonds, thereby providing a comprehensive electronic profile of this compound. researchgate.netresearchgate.net

The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy, and thus most stable, three-dimensional arrangement of atoms. For this compound, this process would likely confirm the planarity of the central benzene (B151609) ring. The analysis would also investigate the rotational conformations of the methoxy (B1213986) (-OCH₃) and decyloxy (-OC₁₀H₂₁) substituents relative to the ring. Similar to p-anisaldehyde, which exists as a mixture of O-cis and O-trans conformers, this compound is expected to exhibit different spatial arrangements of its alkoxy groups. core.ac.uk The long, flexible decyloxy chain introduces additional conformational possibilities that can be explored computationally to identify the most stable conformer. Quantum chemical calculations can provide precise data on bond lengths, bond angles, and dihedral angles that define this optimal geometry. acs.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Optimization The following data is a representative example of what a DFT calculation at the B3LYP/6-311G(d,p) level of theory would predict. Actual values would be determined by specific computational studies.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C=O (aldehyde) | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-O (decyloxy) | 1.37 Å | |

| **Bond Angles (°) ** | O=C-H (aldehyde) | 124.5° |

| C-C-C (aromatic) | 119.0° - 121.0° | |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angles (°) | C-C-C=O | ~180° (planar) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's electronic properties and reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups, reflecting their electron-donating nature. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group (C=O) and adjacent parts of the benzene ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents plausible FMO energy values based on DFT calculations for analogous aromatic compounds. researchgate.netphyschemres.org

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -5.65 eV |

| E(LUMO) | -1.80 eV |

| Energy Gap (ΔE) | 3.85 eV |

The energies of the frontier orbitals are used to calculate global chemical reactivity descriptors. These parameters, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), quantify the molecule's reactivity. researchgate.net Chemical hardness (η) is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) indicates the ability of a molecule to accept electrons, classifying it as an electrophile. nih.gov Given its structure, this compound possesses both nucleophilic and electrophilic centers. The electron-donating methoxy and decyloxy groups enhance the nucleophilicity of the aromatic ring, while the aldehyde group serves as a primary electrophilic site, susceptible to attack by nucleophiles. nih.govyoutube.com

Table 3: Predicted Global Reactivity Descriptors for this compound Values are calculated from the HOMO and LUMO energies presented in Table 2 and are representative of typical findings for such a molecule.

| Reactivity Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.65 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.80 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.925 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.725 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.60 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule, which is useful for identifying sites of electrophilic and nucleophilic attack. researchgate.net The map illustrates the charge distribution from the perspective of an approaching positive point charge. For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the aldehyde, methoxy, and decyloxy groups. These areas represent the most electron-rich parts of the molecule and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms, particularly the aldehyde proton, indicating electron-deficient areas that are susceptible to nucleophilic attack. ajchem-a.com

Table 4: Predicted Natural Atomic Charges from NBO Analysis The table shows representative partial charges on key atoms, illustrating the expected electronic distribution.

| Atom | Predicted Natural Charge (e) |

| O (aldehyde) | -0.55 |

| C (aldehyde) | +0.40 |

| O (methoxy) | -0.52 |

| O (decyloxy) | -0.53 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Ab Initio Methods for Electronic Property Prediction

Ab initio and DFT calculations are powerful methods for predicting the fundamental electronic properties of this compound. These studies typically involve optimizing the molecule's geometry to find its lowest energy conformation and then calculating various electronic descriptors.

Key electronic properties investigated include:

Frontier Molecular Orbitals (FMOs) : The HOMO and LUMO energies are critical for understanding a molecule's reactivity and its potential in optoelectronic applications. The energy gap between the HOMO and LUMO determines the molecule's electronic absorption and emission characteristics. researchgate.net For similar donor-acceptor molecules, the alkoxy chains act as electron-donating groups, influencing the energy levels. mdpi.comwhiterose.ac.uk

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the aldehyde, methoxy, and decyloxy groups would be electron-rich sites, while the aldehyde proton would be electron-poor.

Collision Cross Section (CCS) : Computational methods can predict the CCS, which is a measure of an ion's size and shape in the gas phase. This property is useful for analytical identification via ion mobility-mass spectrometry.

Table 2: Predicted Electronic and Physical Properties for this compound

| Property | Adduct | Predicted Value (Ų) | Source |

| Collision Cross Section | [M+H]⁺ | 172.6 | uni.lu |

| Collision Cross Section | [M+Na]⁺ | 178.1 | uni.lu |

| Collision Cross Section | [M-H]⁻ | 175.1 | uni.lu |

| Collision Cross Section | [M+K]⁺ | 175.0 | uni.lu |

Correlation of Theoretical Data with Experimental Spectroscopic Findings

A crucial step in computational studies is the validation of theoretical models against experimental results. The correlation between predicted and measured spectroscopic data confirms the accuracy of the computational method and the proposed molecular structure. For instance, in studies of related alkoxylated molecules, the HOMO-LUMO energy gap calculated using DFT has shown good agreement with the gap determined experimentally from UV-Vis spectroscopy. researchgate.net Similarly, calculated IR and NMR spectra are often compared with experimental spectra to assign vibrational modes and chemical shifts precisely. This correlation provides a high degree of confidence in both the experimental characterization and the theoretical understanding of the molecule's properties.

Computational Studies on Molecular Dynamics and Interactions

Simulation of Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are used to model the behavior of molecules in liquid or solid states, providing insight into intermolecular interactions. For a molecule like this compound, these interactions are governed by a combination of forces:

Van der Waals forces between the long decyloxy chains, which are significant in promoting molecular packing.

Dipole-dipole interactions arising from the polar aldehyde and methoxy groups.

π-π stacking interactions between the aromatic rings.

Simulations can reveal how these interactions collectively influence the bulk properties of the material. In studies of similar organic molecules, incorporating alternating donor-acceptor motifs has been shown to facilitate intermolecular interactions, which can enhance properties like electron transfer. whiterose.ac.uk The interplay between the flexible, hydrophobic alkyl chain and the rigid, polar aromatic core is a key determinant of the material's condensed-phase behavior.

Theoretical Prediction of Mesophase Behavior and Stability

The molecular structure of this compound, featuring a rigid core and a flexible terminal chain, suggests the potential for liquid crystalline (mesophase) behavior. Computational methods are instrumental in predicting this behavior.

DFT calculations are used to determine key molecular parameters that influence liquid crystal formation, such as molecular planarity and aspect ratio. acs.org A high degree of planarity can enhance molecular packing in a condensed phase, which is favorable for the formation of stable mesophases. acs.org

Theoretical studies on homologous series of liquid crystals have shown that the length of the terminal alkoxy chain is a critical factor. acs.orgresearchgate.net

Varying the carbon number in the terminal chain can alter the molecular dipole moment and polarizability anisotropy, which are strongly correlated with the phase transition temperatures. researchgate.net

In some molecular systems, shorter chains may not induce liquid crystalline behavior, while longer chains can lead to the formation of stable smectic or nematic phases. researchgate.net For example, in one series of related compounds, the decyloxy member was found to be non-mesogenic, whereas derivatives with longer (C12 to C16) chains exhibited enantiotropic smectic A phases. researchgate.net

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a clear correlation between a molecule's chemical structure and its macroscopic properties using computational tools. For this compound, these models connect its distinct structural features to its predicted chemical and physical behaviors.

Key relationships include:

Alkoxy Chain Length and Mesophase Behavior : As established in computational studies of similar molecules, there is a direct relationship between the length of the alkoxy chain and the stability and type of liquid crystal phase formed. acs.org The long decyloxy chain in this molecule is expected to promote anisotropic packing, although the specific mesophase behavior would depend on the balance of intermolecular forces.

Molecular Geometry and Stability : DFT calculations on related systems have demonstrated that molecular planarity significantly enhances the stability of condensed phases, including liquid crystals. acs.org The degree to which the decyloxy chain disrupts or promotes planar packing arrangements is a key aspect of this relationship.

By modeling these relationships, computational chemistry not only explains the observed properties of a compound but also provides a predictive framework for designing new molecules with tailored functions.

Research Applications and Functional Material Development

Liquid Crystalline Material Design and Characterization

The design of novel thermotropic liquid crystals often involves the strategic selection of a rigid core, flexible terminal chains, and appropriate linking groups to induce and control mesomorphic behavior. researchgate.net The benzaldehyde (B42025) moiety of 4-(decyloxy)-m-anisaldehyde serves as a foundational component for creating larger, more complex molecules that exhibit liquid crystalline phases.

The length of terminal alkoxy chains is a critical parameter in the design of liquid crystalline materials, as it significantly influences the transition temperatures and the type of mesophase formed. acs.org Generally, longer alkyl or alkoxy chains tend to stabilize smectic or columnar phases due to increased van der Waals interactions and the tendency for micro-segregation between the aromatic cores and the aliphatic chains.

In studies of discotic liquid crystals based on triphenyl-tristriazolotriazine (TTT) cores substituted with 3,4-dialkoxyphenyl units, the width of the mesophase was found to be highly dependent on the alkoxy chain length. While shorter chains like dibutoxy did not induce mesomorphism, homologs with chain lengths from pentyloxy to octadecyloxy were all found to be discotic liquid crystals. mdpi.com The broadest mesophase range, at 192 K, was observed for the derivative with two tetradecyloxy chains. mdpi.com This demonstrates a clear correlation between the chain length and the stability of the liquid crystalline phase. The decyloxy chain present in this compound is consistent with the chain lengths known to promote such ordered, fluid states. acs.orgmdpi.com

Table 1: Thermal Properties of 3,4-Dialkoxyphenyl-Substituted TTTs Data adapted from studies on triphenyl-tristriazolotriazine derivatives, illustrating the effect of alkoxy chain length on mesomorphism. mdpi.com

| 3,4-Dialkoxy Substituent | Melting Point (°C) | Mesophase Type | Clearing Point (°C) | Mesophase Width (K) |

| Pentyloxy | 102 | M | 201 | 99 |

| Dodecyloxy | -11 | M1 | 181 | 192 |

| Tetradecyloxy | -11 | M2 | 68 | - |

Note: M, M1, and M2 represent different mesophases observed.

Liquid crystal displays (LCDs) operate by using an electric field to control the alignment of liquid crystal molecules, which in turn modulates the passage of polarized light. wikipedia.org The development of new LCD technologies relies on the synthesis of novel liquid crystal materials with specific properties, such as a broad nematic phase range, high thermal stability, and appropriate dielectric and optical anisotropy.

The aldehyde functionality of this compound makes it a versatile intermediate for synthesizing more complex liquid crystal structures, such as Schiff bases or chalcones, which are known to exhibit mesomorphism. For example, new liquid-crystalline compounds have been successfully prepared from isoxazole (B147169) derivatives containing a decyloxy group, all of which exhibited mesomorphism, including smectic and nematic phases. researchgate.net The synthesis of such materials is a key step toward creating components for advanced display applications. researchgate.netwikipedia.org

Research on various heterocyclic liquid crystals shows that compounds derived from substituted benzaldehydes are common. researchgate.net For instance, studies on a homologous series of azo compounds revealed that all homologs from ethyl to hexadecyl were enantiotropically nematogenic, meaning the nematic phase was stable on both heating and cooling. researchgate.net Similarly, investigations into triphenyl-tristriazolotriazines showed that the 3,4-dialkoxy substitution pattern is almost a guarantee for mesomorphism, yielding broad liquid crystalline ranges, whereas other substitution patterns may not produce the same effect. mdpi.com This highlights that the specific placement of the decyloxy and methoxy (B1213986) groups in this compound is a deliberate design choice aimed at promoting the formation of liquid crystalline phases in its derivatives.

Development of Novel Liquid Crystal Displays Components

Optoelectronic Device Fabrication and Performance Studies

Organic semiconducting materials are central to the development of next-generation electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. semi.ac.cn These materials are typically based on π-conjugated systems. Precursors like this compound are used to build larger conjugated molecules and polymers, with the alkoxy chains serving to enhance solubility and processability, which are critical for device fabrication. mdpi.com

The performance of an OLED is highly dependent on the emissive layer material. Research has focused on designing molecules with high thermal stability and efficient electroluminescence. Chalcones and their derivatives, which can be synthesized through the condensation of benzaldehydes with ketones, are one class of materials explored for this purpose.

A study on a bischalcone containing hexyloxy chains demonstrated its potential as an emissive material for a single-layer OLED. researchgate.net The molecule exhibited good thermal stability up to 300 °C and produced an intense yellow emission in a fabricated device. researchgate.net The donor-acceptor-donor (D-A-D) architecture is a common strategy for creating efficient OLED emitters. colab.ws The electron-donating nature of the methoxy and decyloxy groups in this compound makes it a suitable building block for the donor portion of such emissive materials, contributing to the tuning of the final molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Conjugated polymers are extensively used as the active layer in organic photovoltaic cells, where they function as the electron donor. mdpi.com The chemical structure of the polymer dictates its optical and electronic properties, including its energy band gap and charge carrier mobility. researchgate.net

Aldol (B89426) condensation is a powerful reaction for synthesizing conjugated polymers. researchgate.net In one study, a series of novel conjugated polymers were synthesized via the aldol condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. researchgate.net The resulting polymers showed absorption maxima in the range of 365 nm to 443 nm and were soluble in common organic solvents like chloroform (B151607) and THF, a property enhanced by the presence of the decyloxy chain. researchgate.net This solubility is crucial for solution-based processing of the active layer in solar cells. semi.ac.cn While this compound is a mono-aldehyde, it can be used in similar polymerization reactions to act as an end-capping agent to control molecular weight or be incorporated into different polymer architectures.

Table 2: Properties of Semiconducting Polymers Synthesized from a Decyloxy-Substituted Precursor Data adapted from a study on pyrimidine-based conjugated polymers. researchgate.net

| Polymer | Molecular Weight (Mn, g mol-1) | Polydispersity Index (PDI) | Absorption Max (λmax, nm) (Solution) | Absorption Max (λmax, nm) (Film) |

| P1 | 11,000 | 2.5 | 385 | N/A |

| P2 | 10,000 | 2.1 | 370 | N/A |

| P3 | 12,000 | 2.9 | 365 | 370 |

| P4 | 14,000 | 2.7 | 443 | 450 |

| P6 | 13,000 | 2.5 | 423 | 430 |

Nonlinear Optical (NLO) Materials

Organic materials are gaining significant attention for their third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics such as data processing and optical switching. mdpi.com The key to these properties often lies in the molecular structure, which influences electron delocalization and response to light. The aldehyde group in this compound allows for its incorporation into larger conjugated systems, a common strategy for enhancing NLO effects. mdpi.com

Research into various organic molecules has shown that modifying their structure, for instance by introducing electron-withdrawing groups or extending conjugated lengths, can significantly alter their NLO response. mdpi.com For example, studies on other organic compounds have demonstrated that the introduction of cyano and fluorine atoms can lead to a redshift in the maximum absorption peak, indicating a change in the electronic properties relevant to NLO applications. mdpi.com While direct NLO studies on this compound are not extensively documented, its structural features suggest its potential as a precursor for creating novel NLO materials. The aldehyde functionality can be used to synthesize Schiff bases or other derivatives with extended π-systems, which are known to exhibit significant NLO properties. researchgate.net

Supramolecular Chemistry and Self-Assembly Studies

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry, enabling the bottom-up fabrication of complex functional materials. The amphiphilic nature of molecules derived from this compound, with its polar head and nonpolar tail, is a key driver for such self-organization.

Formation of Ordered Phases and Aggregates

The formation of ordered phases like liquid crystals is a prominent application of molecules derived from this compound. Schiff bases synthesized from aldehydes and primary amines are known to exhibit liquid crystalline properties. environmentaljournals.org The linearity and rigidity conferred by phenyl groups, combined with the polarization from substituted groups, are crucial for the formation of mesomorphic phases. environmentaljournals.org

The length of the terminal alkyl chain, such as the decyloxy group in this compound derivatives, plays a significant role in the stability and type of the liquid crystal phase. cyberleninka.ru For instance, in a study of homologous series of Schiff base esters, an increase in the length of the alkanoyloxy chain led to the formation of more stable smectic phases. cyberleninka.ru The presence of a long decyloxy chain in derivatives of this compound would similarly be expected to influence the self-assembly into ordered liquid crystalline structures.

Responsive Materials Based on Schiff Bases

Schiff bases, formed through the condensation of an aldehyde like this compound with a primary amine, are a versatile class of compounds used in the development of responsive materials. environmentaljournals.orgrsc.org These materials can change their properties in response to external stimuli such as light or changes in pH. The azomethine (-CH=N-) group in Schiff bases is often photoactive, and this photochromism can be used to influence the phase behavior and optical characteristics of materials. mdpi.com

For example, the photoisomerization of azobenzene (B91143) incorporated into a metal-organic framework (MOF) has been shown to switch the adsorption and desorption of gases. nih.gov Similarly, Schiff base-containing materials can be designed to respond to various stimuli, making them promising for applications in sensors and smart devices.

Chemical Sensing and Recognition Platforms

The aldehyde functional group is a key reactive site for the development of chemosensors. Its ability to react with specific analytes to produce a detectable signal, such as a change in color or fluorescence, is the basis for many sensing platforms.

Design of Chemo/pH Sensors from Aldehyde Derivatives

Aldehyde derivatives are extensively used in the design of chemosensors for detecting various analytes, including other aldehydes and pH changes. researchgate.netnih.gov The principle often involves the formation of an imine (Schiff base) through the reaction of the aldehyde with an amine-containing probe, leading to a significant change in the fluorescence properties of the molecule. nih.govmdpi.com

For instance, a fluorescent probe containing an amino group can exhibit weak fluorescence, but upon reaction with an aldehyde to form an imine, the fluorescence can be strongly enhanced. nih.gov This "turn-on" fluorescence mechanism allows for the sensitive and selective detection of aldehydes. mdpi.com The detection limits of such sensors can be very low, reaching the nanomolar range. nih.gov Furthermore, by combining aldehyde derivatives with pH-sensitive dyes, sensors that respond to changes in pH can be created. rsc.org The reaction of an aldehyde with a hydroxylamine (B1172632) acid salt, for example, releases acid, which can then cause a color change in a pH indicator. rsc.org

Table 1: Examples of Aldehyde-Responsive Chemosensors

| Probe Type | Analyte | Sensing Mechanism | Signal Change | Detection Limit | Reference |

|---|---|---|---|---|---|

| Amine-fluorescein derivative | Aldehydes | Imine formation | Fluorescence enhancement | 6.94 nM | nih.gov |

| Boron dipyrromethene (BDP) with amine | Aldehydes | Imine formation | Fluorescence turn-on | Not specified | mdpi.com |

| Hydroxylamine acid salt with pH indicator | Aldehydes | Aldimine condensation and acid release | Color change | Not specified | rsc.org |

| Near-infrared fluorescence probe with amine | Formaldehyde | Schiff base reaction | Fluorescence emission at 708 nm | 1.87 µmol/L | nih.gov |

Bio-inspired Material Systems

Nature provides a vast source of inspiration for the design of new materials with remarkable properties. bioinspired2025.ch Bio-inspired materials science aims to mimic natural processes and structures to create advanced functional materials. mdpi.com The principles of biomineralization, for example, where organisms create intricate inorganic structures, are being harnessed to develop novel biosensors and other devices. mdpi.com

While there is no direct research found specifically on this compound in bio-inspired systems, its potential lies in its ability to be incorporated into self-assembling systems that can mimic biological structures. The amphiphilic nature of its derivatives could be used to form vesicles or other organized assemblies, similar to biological membranes. Furthermore, the aldehyde group can be used to attach biomolecules, creating bio-functionalized materials for applications in biosensing or drug delivery.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Derivatizations

While established methods for synthesizing alkoxybenzaldehydes, such as the Williamson ether synthesis by alkylating a vanillin (B372448) derivative with decyl bromide, are effective, future research is geared towards more efficient and sustainable pathways. vulcanchem.com

Novel Synthetic Routes: A promising area of exploration is the direct reductive etherification of aldehydes and alcohols. A recently developed method utilizes phosphines in the presence of an acid to form α-(alkoxyalkyl)phosphonium salts, which are then hydrolyzed to yield the ether product. rsc.org This hydride-free approach offers excellent functional group tolerance and could be adapted for the one-pot synthesis of 4-(decyloxy)-M-anisaldehyde from 3-methoxy-4-hydroxybenzaldehyde and decyl alcohol, potentially streamlining the manufacturing process. rsc.org

Derivatization Strategies: The aldehyde functional group is a versatile handle for a multitude of derivatization reactions, opening the door to a vast library of new molecules. Key derivatization pathways for future exploration include:

Schiff Base and Imine Formation: Condensation reactions with primary amines can yield Schiff bases (also known as imines or azomethines), which are important intermediates and have applications in coordination chemistry and as biologically active agents. cabidigitallibrary.orgmdpi.com The reaction of this compound with various aromatic or aliphatic amines could produce novel ligands for metal complexes. cabidigitallibrary.org

Aldol (B89426) and Claisen-Schmidt Condensations: Base-catalyzed condensation with ketones or other enolizable carbonyl compounds can generate α,β-unsaturated ketones (chalcones). vulcanchem.comresearchgate.net These structures are precursors to flavonoids and other heterocyclic systems and are investigated for their optical and electronic properties. researchgate.net

Polymerization Reactions: The aldehyde can participate in polymerization. For instance, aldol condensation with compounds containing acidic methyl protons, such as substituted pyrimidines, can yield novel conjugated polymers with potential applications as semiconducting materials. researchgate.netresearchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would convert the aldehyde into an alkene, allowing for the introduction of various vinyl groups and the extension of conjugated systems.

The synthesis of derivatives from the closely related compound vanillin has been extensively reported, providing a roadmap for potential transformations of this compound. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery and optimization of materials based on this compound. nih.govbeilstein-journals.orgresearchgate.net By modeling the molecule's behavior at the atomic level, researchers can predict its properties and guide experimental work.

Predictive Applications:

Reaction Mechanism Elucidation: DFT calculations can clarify the mechanisms of complex reactions, such as acid-catalyzed rearrangements and dimerizations that can occur with alkoxy-substituted benzaldehydes. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org This understanding is crucial for optimizing reaction conditions to favor desired products and minimize side reactions.

Property Prediction: Computational models can predict key physicochemical properties. For this compound, this includes predicting its behavior in liquid crystal phases, its electronic properties (such as HOMO/LUMO energy levels), and its potential for self-assembly. researchgate.netuni.lu For instance, predicted Collision Cross Section (CCS) values can be calculated for various adducts of the molecule, aiding in its analytical characterization. uni.lu

Design of Novel Materials: Advanced modeling allows for the in silico design of new derivatives with targeted functionalities. By modifying the substituents on the aromatic ring or altering the length of the alkoxy chain, computational screening can identify candidate molecules for applications in electronics, optics, or as liquid crystals before committing to laboratory synthesis. researchgate.net

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|

Data sourced from computational predictions. uni.lu

Development of Multifunctional Materials

The combination of a long alkyl chain, which promotes self-assembly and solubility in nonpolar media, and a polar, reactive headgroup makes this compound a versatile building block for multifunctional materials.

Liquid Crystals: The rod-like shape of the molecule, imparted by the para-substituted decyloxy chain, is a key feature for the formation of liquid crystalline phases. vulcanchem.com Analogous alkoxybenzaldehyde and vanillic acid derivatives are known to exhibit liquid crystal behavior. vulcanchem.combohrium.com Future work will likely involve synthesizing a homologous series of 4-(alkoxy)-M-anisaldehydes (varying the alkyl chain length) to systematically study their mesophase behavior and electro-optical properties.

Polymers and Organic Electronics: The aldehyde functionality can be leveraged to incorporate this molecule into polymers.

Photoinitiators: Benzaldehyde (B42025) derivatives can act as co-initiators in the photoinitiated free-radical polymerization of monomers like methacrylates. beilstein-journals.org This suggests a role for this compound in creating specialized polymers and coatings.

Semiconducting Polymers: Through reactions like aldol condensation, the molecule can be integrated into the backbone of π-conjugated polymers. researchgate.netresearchgate.net The electron-donating nature of the alkoxy groups can be used to tune the electronic properties of the resulting materials for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.net

Bioactive Materials: Derivatives of anisaldehyde, particularly Schiff bases, have shown biological activities, including antibacterial and antifungal properties. cabidigitallibrary.orgmdpi.com By creating derivatives of this compound, such as gelatin-anisaldehyde conjugates, it may be possible to develop new materials with enhanced thermal stability and specific biological functions. mdpi.comresearchgate.net

Integration into Hybrid Organic-Inorganic Systems

A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the properties of both components to achieve synergistic effects. mdpi.comrsc.org The functional groups of this compound make it an ideal organic component for such systems.

Synthesis and Structure: Hybrid materials can be formed where the organic and inorganic phases are linked by weak interactions or by strong covalent or coordinative bonds. rsc.orgu-picardie.fr The sol-gel process is a common method, where organometallic compounds (like silica (B1680970) precursors) are hydrolyzed and polycondensed in the presence of the organic molecule. mdpi.com The aldehyde or a derivatized functional group on the anisaldehyde molecule could be used to form covalent bonds with a modified inorganic surface (e.g., silica or a metal oxide), creating a Class II hybrid material. rsc.org

Potential Applications:

Q & A

Basic: What are the common synthetic routes for preparing 4-(Decyloxy)-M-anisaldehyde, and what purity validation methods are recommended?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting 4-hydroxy-M-anisaldehyde with decyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (capillary column, He carrier gas) to confirm >98% purity .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Answer:

¹H NMR analysis identifies key structural features:

- Aldehyde proton : Singlet at δ 9.8–10.2 ppm.

- Methoxy group : Singlet at δ 3.8–4.0 ppm (integration for 3H).

- Decyloxy chain : Multiplet at δ 1.2–1.6 ppm (methylene protons) and triplet at δ 0.88 ppm (terminal methyl).

¹³C NMR confirms carbonyl (δ ~190 ppm) and methoxy (δ ~55 ppm) carbons. 2D NMR (COSY, HSQC) resolves coupling networks and assignments .

Advanced: What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap) . Exact exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy for reaction energetics . Solvent effects are modeled using the PCM framework. Post-processing with NBO analysis reveals charge distribution and hyperconjugation effects.

Advanced: How do intermolecular interactions in the crystal structure of this compound derivatives influence their material properties?

Answer:

X-ray crystallography reveals C–H···π and π–π stacking interactions, which stabilize the crystal lattice and affect melting points/thermal stability . For example, in 4-(Decyloxy)phenyl chromene derivatives, weak hydrogen bonds (2.8–3.1 Å) and "w"-shaped molecular conformations enhance packing efficiency. SHELX software refines these structures, with R-factors < 0.05 indicating high precision .

Basic: What chromatographic techniques are effective in purifying this compound, and how are solvent systems optimized?

Answer:

Flash chromatography (silica gel 60, 230–400 mesh) with hexane/ethyl acetate (8:2 to 7:3 v/v) achieves baseline separation of the product from byproducts. For polar impurities, reverse-phase HPLC (C18 column, methanol/water 85:15) is used. Solvent optimization via TLC (Rf ~0.3 in hexane/EtOAc 7:3) ensures minimal co-elution .

Advanced: What role does the decyloxy substituent play in the mesomorphic behavior of liquid crystalline compounds derived from this compound?

Answer:

The decyloxy chain enhances liquid crystallinity by promoting lamellar packing via van der Waals interactions. In ferroelectric LCs, the chain length (C10) balances rotational freedom and rigidity, enabling smectic phases. Differential scanning calorimetry (DSC) shows phase transitions at 120–150°C, while polarized optical microscopy confirms focal conic textures .

Basic: How is infrared (IR) spectroscopy applied to identify functional groups in this compound?

Answer:

IR spectra show:

- Aldehyde C=O stretch : Strong band at ~1700 cm⁻¹.

- Aromatic C–H bend : Peaks at 1600–1450 cm⁻¹.

- Methoxy C–O stretch : ~1250 cm⁻¹.

- Aliphatic C–H stretches : 2800–2950 cm⁻¹ (decyloxy chain). ATR-FTIR with resolution ≤4 cm⁻¹ ensures minimal noise .

Advanced: How can X-ray crystallography and SHELX software resolve the three-dimensional structure of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) collects data at 100 K to minimize thermal motion. SHELXL refines structures using least-squares algorithms, with twin refinement for non-merohedral twinning. Hydrogen atoms are placed geometrically, and disorder is modeled with PART instructions. Final R1 values < 0.05 validate atomic positions .

Advanced: What are the challenges in synthesizing enantiomerically pure forms of this compound, and what chiral resolution methods are effective?

Answer:

Chiral purity is challenged by racemization during decyloxy group introduction. Asymmetric synthesis uses chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents). Chiral HPLC (Chiralpak AD-H column, heptane/IPA 90:10) separates enantiomers, with ee >99% confirmed by circular dichroism .

Basic: What are the stability considerations for storing this compound, and how does molecular oxygen affect its degradation?

Answer:

The compound is light- and oxygen-sensitive. Store under inert gas (N₂/Ar) at 4°C in amber vials. Degradation via aldehyde oxidation forms carboxylic acid byproducts, detectable by TLC (higher Rf in acidic solvents) or FTIR (broad O–H stretch at 2500–3000 cm⁻¹). Antioxidants (e.g., BHT at 0.01% w/w) mitigate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|